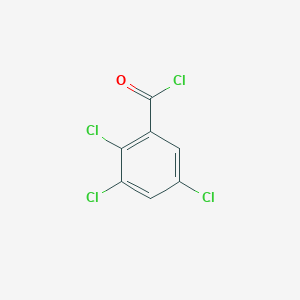

2,3,5-Trichlorobenzoyl chloride

Description

Properties

Molecular Formula |

C7H2Cl4O |

|---|---|

Molecular Weight |

243.9 g/mol |

IUPAC Name |

2,3,5-trichlorobenzoyl chloride |

InChI |

InChI=1S/C7H2Cl4O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H |

InChI Key |

ZXHSKMRJXAOBQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 2,3,5-trichlorobenzoyl chloride and related benzoyl chlorides:

Research Findings and Industrial Relevance

- This compound : Patent literature highlights its role in producing dibenzoyl peroxides, which are critical initiators in polymerization reactions .

- 2,4,6-Trichlorobenzoyl Chloride: Marketed by suppliers like Santa Cruz Biotechnology ($101.00/5 g), its commercial availability underscores its importance in academic and industrial labs .

- Niche Analogs : Fluorinated and iodinated derivatives (e.g., 2,3,4-trichloro-5-fluoro- and 2,3,5-triiodobenzoyl chloride) cater to specialized applications, though their usage remains less documented .

Q & A

Q. What synthetic routes are available for 2,3,5-Trichlorobenzoyl chloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves chlorination of precursor aromatic compounds. For example, 3,5-Dichlorobenzoyl chloride is synthesized via side-chain and ring chlorination of m-xylene, followed by hydrolysis and decarbonylation . Key factors include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Maintain 50–80°C during chlorination to avoid over-substitution.

- Purification : Distillation under reduced pressure (e.g., 0.1–0.5 mmHg) improves purity (>99%) .

- Yield optimization : Single-factor experiments suggest a maximum yield of ~63% for similar compounds .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Based on analogous chlorinated benzoyl chlorides (e.g., 2,4,6-Trichlorobenzoyl chloride):

- GHS Hazards : Corrosive to skin (Category 1B) and eyes (Category 1) .

- PPE Requirements : Acid-resistant gloves, goggles, and lab coats; use fume hoods to prevent inhalation .

- Emergency Measures :

- Skin contact: Wash immediately with soap/water for 15 minutes .

- Eye exposure: Rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., 3,5-Dichlorobenzoyl chloride shows distinct aromatic proton splitting ).

- Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) validates molecular weight (e.g., C₇H₃Cl₃O = 209.457 g/mol for 3,5-Dichloro analogue ).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and column chromatography (silica gel, hexane/EtOAc) achieve >98% purity .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing Cl groups activate the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines, alcohols).

Q. What role does this compound play in multi-step organic syntheses?

- Methodological Answer : It serves as a key intermediate for:

- Pharmaceuticals : Coupling with amino acids to form bioactive amides (e.g., antimalarial agents) .

- Polymer Chemistry : Initiating ring-opening polymerization of lactones via acyl chloride reactivity .

- Method Development : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like hydrolysis .

Q. How can researchers resolve contradictions in reported stability data for chlorinated benzoyl chlorides?

- Methodological Answer :

- Controlled Stability Studies :

| Condition | Parameter Tested | Outcome (for 2,4,6-Trichloro analogue) | Reference |

|---|---|---|---|

| Humidity | Hydrolysis rate | t₁/₂ = 12 hrs at 60% RH | |

| Light | Degradation | No significant change after 7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.